molecular formula C8H17 B1638181 Octyl derivatized silica

Octyl derivatized silica

Cat. No.: B1638181
M. Wt: 113.22 g/mol
InChI Key: AUNGTSCVKGQIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl derivatized silica (ODS) refers to silica particles chemically modified with octyl (C8) alkyl chains via siloxane bonding. This modification imparts hydrophobic properties, making it valuable in applications such as reversed-phase chromatography (RPC), solid-phase extraction (SPE), and enzyme immobilization . The octyl chains create a moderately hydrophobic surface, balancing analyte retention and elution efficiency in separations . In biocatalysis, octyl silica facilitates enzyme immobilization through hydrophobic interactions, enhancing stability and reusability . For instance, Burkholderia cepacia lipase immobilized on octyl silica retained >80% activity after ten reaction cycles in organic solvents .

Properties

Molecular Formula

C8H17

Molecular Weight

113.22 g/mol

InChI

InChI=1S/C8H17/c1-3-5-7-8-6-4-2/h1,3-8H2,2H3

InChI Key

AUNGTSCVKGQIAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[CH2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method of synthesizing octyl acetate is through the esterification of octanol and acetic acid. This process is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} ] This method is efficient and widely used in both laboratory and industrial settings .

Industrial Production Methods

In industrial production, octyl acetate is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The use of sulfuric acid as a catalyst is common, and the reaction mixture is often distilled to separate the desired ester from other by-products .

Chemical Reactions Analysis

Types of Reactions

Octyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl acetate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of octyl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Alkyl-Silica Compounds

Chemical and Structural Differences
Property Octyl (C8) Silica Butyl (C4) Silica Octadecyl (C18) Silica
Chain Length 8 carbons 4 carbons 18 carbons
Hydrophobicity Moderate Low High
Surface Coverage ~3.0 µmol/m² ~2.5 µmol/m² ~3.5 µmol/m²
Endcapping Often partially endcapped Rarely endcapped Fully endcapped

Key Findings :

  • Retention Efficiency : C18 provides the strongest retention for hydrophobic analytes due to its long alkyl chains, while C8 offers intermediate retention, making it ideal for separating moderately polar compounds .
  • Applications :
    • C8 : Preferred for separating peptides, steroids, and small molecules in RPC when C18 causes excessive retention .
    • C4 : Used for large biomolecules (e.g., proteins) due to weaker hydrophobic interactions .
    • C18 : Dominates pharmaceutical and environmental analysis for small hydrophobic molecules .
Performance in Enzyme Immobilization
Support Material Enzyme Loading (mg/g) Activity Retention (%) Reusability (Cycles)
Octyl Silica 375 >80% 10
Butyl Silica 280 * ~70% * 6 *
Amino-Functionalized Silica 200 * ~60% * 5 *

Notes:

  • Octyl silica outperforms butyl and amino-functionalized silica in enzyme loading and stability due to optimized hydrophobicity, which minimizes enzyme leaching .
  • C18 silica is rarely used for immobilization, as excessive hydrophobicity can denature enzymes .
Thermal and Chemical Stability

Thermogravimetric Analysis (TGA) Data :

Material Mass Loss (%) (30–600°C)
Bare Silica 5.2
Octyl Silica 12.8
C18 Silica 18.3
  • Octyl silica exhibits lower mass loss than C18, indicating greater thermal stability. The decomposition of longer C18 chains contributes to higher mass loss .

Case Studies and Practical Considerations

Chromatographic Selectivity
  • C8 vs. C18 in SPE : C8 cartridges (e.g., SHIMSEN Styra C8) are recommended for eluting highly hydrophobic compounds that C18 retains too strongly. For example, C8 achieves >90% recovery of fatty acids without requiring aggressive eluents .
  • Pore Size Impact : Octyl silica with 60 Å pores and 500 m²/g surface area () enhances accessibility for medium-sized molecules, whereas C18’s smaller pores (e.g., 100 Å) may limit diffusion .
Biocatalyst Design
  • Octyl silica’s moderate hydrophobicity enables high protein loading (375 mg/g) while maintaining enzyme conformation. In contrast, hydrophilic supports like amino-silica show lower loading due to weaker adsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.